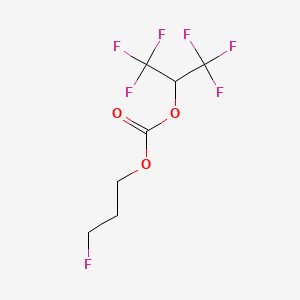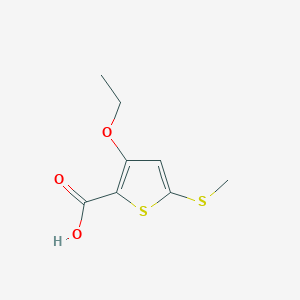
1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine is a compound that features a cyclopropane ring bonded to a pyrrolidine ring through a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxylic acid derivatives with pyrrolidine. One common method is the condensation of cyclopropanecarboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid derivatives.
Reduction: Formation of cyclopropanol derivatives.
Substitution: Formation of N-substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, which can influence its binding affinity and specificity. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid
- Pyrrolidine-2,5-diones
- Prolinol derivatives
Uniqueness
1-(Pyrrolidine-1-carbonyl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane and a pyrrolidine ring. This combination imparts distinct steric and electronic properties, making it a valuable scaffold in medicinal chemistry. The rigidity of the cyclopropane ring and the conformational flexibility of the pyrrolidine ring allow for diverse interactions with biological targets, enhancing its potential as a drug candidate .
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(1-aminocyclopropyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C8H14N2O/c9-8(3-4-8)7(11)10-5-1-2-6-10/h1-6,9H2 |
Clé InChI |
GRVDUVPVNFPQGH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
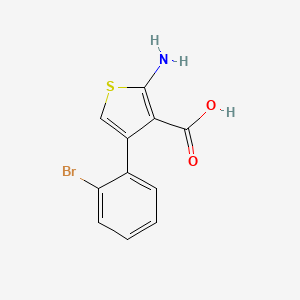
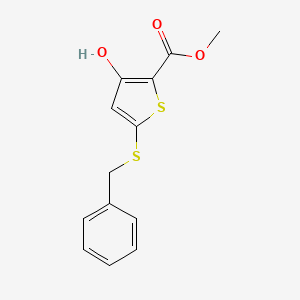
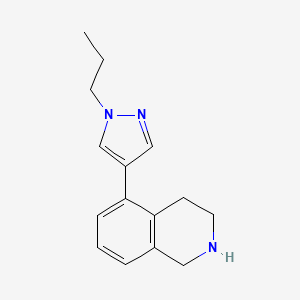





![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
